

Application Notes and Protocols: Texas Red™ Succinimidyl Ester for Protein Labeling

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Compound of Interest

Compound Name: *Texas Red*

Cat. No.: *B611076*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **Texas Red™** succinimidyl ester and its derivatives, such as **Texas Red™-X**, succinimidyl ester, for the fluorescent labeling of proteins. These reagents are widely used in biological research for visualizing proteins in applications such as immunofluorescence, flow cytometry, and fluorescence microscopy.

Introduction to Texas Red™ Succinimidyl Ester

Texas Red™ is a bright, red-emitting fluorescent dye that is commonly conjugated to proteins, particularly antibodies, for use in various detection and imaging applications.[1][2][3] The succinimidyl ester (SE) or N-hydroxysuccinimidyl (NHS) ester is an amine-reactive functional group that efficiently and specifically reacts with primary amines (e.g., the side chain of lysine residues and the N-terminus) on proteins to form stable amide bonds.[4]

A popular variant is **Texas Red™-X**, succinimidyl ester, which incorporates a seven-atom aminohexanoyl spacer ("X") between the fluorophore and the reactive succinimidyl ester group. This spacer helps to minimize potential steric hindrance and quenching interactions between the dye and the protein, which can result in a higher fluorescence yield.

Key Features:

- **Bright Red Fluorescence:** Ideal for multicolor imaging with good spectral separation from green and blue fluorophores.
- **High Photostability:** Resistant to photobleaching, allowing for longer exposure times during imaging.
- **Amine-Reactive Chemistry:** Enables straightforward and efficient labeling of proteins and other biomolecules containing primary amines.
- **Versatility:** Labeled proteins can be used in a wide range of applications, including immunofluorescence, flow cytometry, and live-cell imaging.

Quantitative Data Summary

The following tables summarize the key quantitative data for **Texas Red™-X**, succinimidyl ester and its protein conjugates.

Property	Value	Reference
Excitation Maximum (Ex)	~595 nm	
Emission Maximum (Em)	~615 nm	
Molar Extinction Coefficient	~80,000 cm ⁻¹ M ⁻¹ at 595 nm	
Recommended Storage (Reactive Dye)	≤-20°C, protected from light and moisture	
Recommended Storage (Labeled Protein)	2-8°C for short-term, ≤-20°C for long-term (in aliquots)	

Parameter	Recommended Value	Reference
Protein Concentration for Labeling	2 mg/mL for optimal results	
Molar Ratio of Dye to Protein (for IgGs)	2-4 moles of dye per mole of antibody	
Reaction Buffer	Amine-free buffer (e.g., PBS, HEPES), pH 6.5-8.5	
Molar Extinction Coefficient of a typical IgG	203,000 cm ⁻¹ M ⁻¹ at 280 nm	
Correction Factor (A ₂₈₀ of dye)	0.18	

Experimental Protocols

General Protein Labeling Protocol

This protocol is optimized for labeling approximately 1 mg of an IgG antibody (MW ~145,000) at a concentration of 2 mg/mL. The protocol can be scaled for different amounts of protein.

Materials:

- Protein to be labeled (in an amine-free buffer like PBS)
- **Texas Red™-X**, Succinimidyl Ester
- Anhydrous Dimethylsulfoxide (DMSO)
- Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
- Purification column (e.g., size-exclusion chromatography resin)
- Collection tubes

Protocol:

- Protein Preparation:

- Ensure the protein is in a buffer free of primary amines (e.g., Tris) and ammonium ions, as these will compete with the labeling reaction. If necessary, dialyze the protein against PBS.
- Adjust the protein concentration to 2 mg/mL in the reaction buffer.
- Reactive Dye Preparation:
 - Allow the vial of **Texas Red™-X**, succinimidyl ester to equilibrate to room temperature before opening to prevent moisture condensation.
 - Prepare a 10 mg/mL stock solution of the reactive dye in anhydrous DMSO immediately before use.
- Labeling Reaction:
 - While gently stirring, add the appropriate amount of the reactive dye stock solution to the protein solution. For an IgG at 2 mg/mL, a dye-to-protein molar ratio of 2-4 is recommended for optimal labeling.
 - Incubate the reaction mixture for 1 hour at room temperature, protected from light.
- Purification of the Labeled Protein:
 - Prepare a size-exclusion purification column according to the manufacturer's instructions. Equilibrate the column with PBS.
 - Apply the reaction mixture to the top of the column.
 - Elute the labeled protein with PBS. The first colored band to elute is the **Texas Red™**-labeled protein. The second, slower-moving band is the unconjugated dye.
 - Collect the fractions containing the labeled protein.
- Characterization of the Labeled Protein (Optional):
 - Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically.

- Measure the absorbance of the conjugate solution at 280 nm (A_{280}) and 595 nm (A_{595}).
- Calculate the protein concentration:
 - Protein Conc. (M) = $[A_{280} - (A_{595} \times 0.18)] / 203,000$
- Calculate the dye concentration:
 - Dye Conc. (M) = $A_{595} / 80,000$
- DOL = Dye Conc. (M) / Protein Conc. (M)
- Storage:
 - Store the labeled protein at 2-8°C, protected from light. For long-term storage, add a stabilizing protein like BSA (to a final concentration of 1-10 mg/mL if the conjugate concentration is less than 1 mg/mL) and freeze in aliquots at $\leq -20^{\circ}\text{C}$. Avoid repeated freeze-thaw cycles.

Application Example: Immunofluorescence Staining of EGFR

This protocol describes the use of a **Texas Red**[™]-conjugated secondary antibody to visualize the Epidermal Growth Factor Receptor (EGFR) in cultured HeLa cells.

Materials:

- HeLa cells cultured on glass coverslips
- Phosphate-Buffered Saline (PBS)
- Fixation Solution: 4% paraformaldehyde in PBS
- Permeabilization Solution: 0.2% Triton[™] X-100 in PBS
- Blocking Solution: 5% normal goat serum in PBS
- Primary Antibody: Mouse anti-EGFR monoclonal antibody

- Secondary Antibody: Goat anti-Mouse IgG (H+L) Secondary Antibody, **Texas Red™**-X conjugate
- Nuclear Counterstain: DAPI
- Mounting Medium

Protocol:

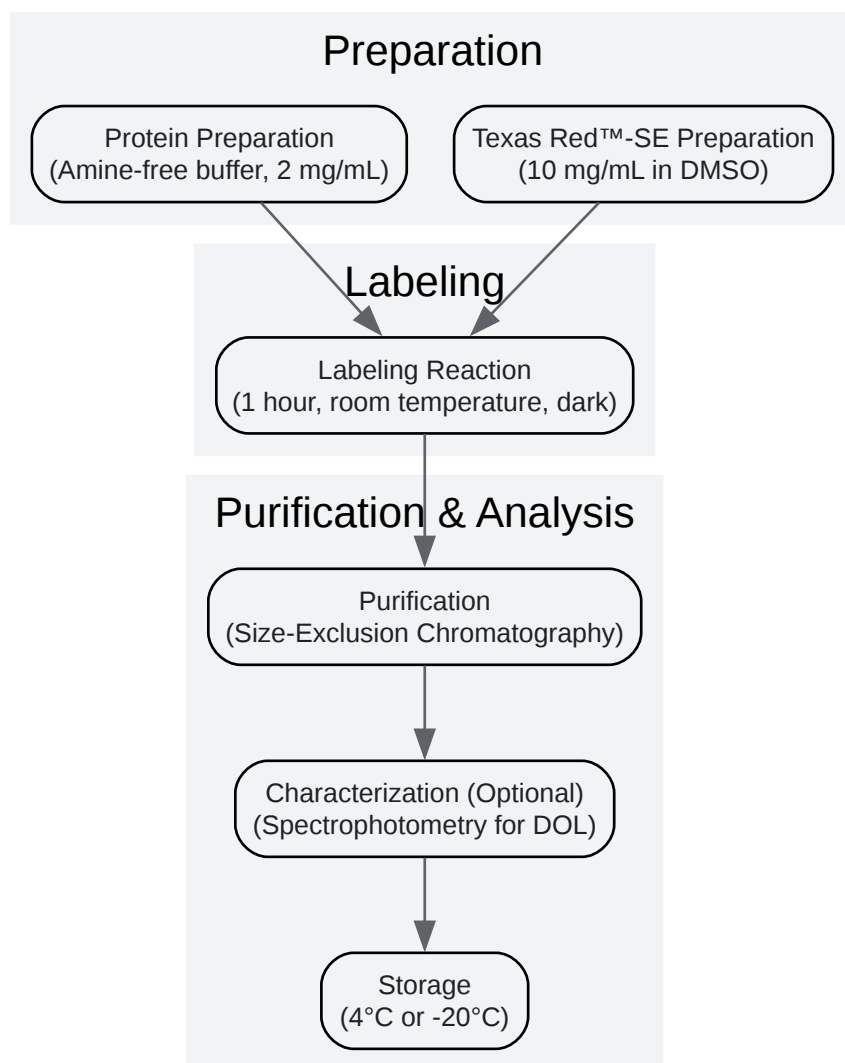
- Cell Culture and Preparation:
 - Culture HeLa cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
 - Gently wash the cells three times with PBS.
- Fixation:
 - Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
 - Wash the cells three times with PBS.
- Permeabilization:
 - Permeabilize the cells with 0.2% Triton™ X-100 in PBS for 5 minutes at room temperature to allow the antibodies to access intracellular epitopes.
 - Wash the cells three times with PBS.
- Blocking:
 - Block non-specific antibody binding by incubating the cells with 5% normal goat serum in PBS for 1 hour at room temperature.
- Primary Antibody Incubation:
 - Dilute the primary anti-EGFR antibody to its optimal concentration in the blocking solution.

- Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
 - Wash the cells three times with PBS.
 - Dilute the **Texas Red**[™]-conjugated goat anti-mouse IgG secondary antibody in the blocking solution (e.g., 1:1000 to 1:5000 dilution).
 - Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.
- Nuclear Counterstaining:
 - Wash the cells three times with PBS, protected from light.
 - Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
 - Wash the cells twice with PBS.
- Mounting and Imaging:
 - Mount the coverslips onto glass slides using an appropriate mounting medium.
 - Visualize the cells using a fluorescence microscope equipped with the appropriate filter sets for **Texas Red**[™] (Ex: ~595 nm, Em: ~615 nm) and DAPI (Ex: ~358 nm, Em: ~461 nm).

Visualizations

Experimental Workflow: Protein Labeling

Protein Labeling Workflow

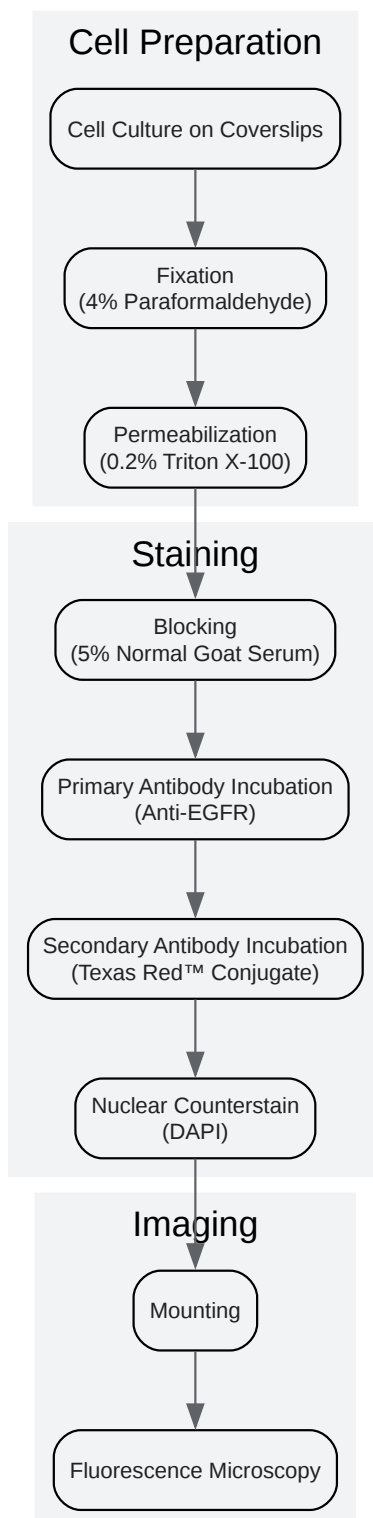


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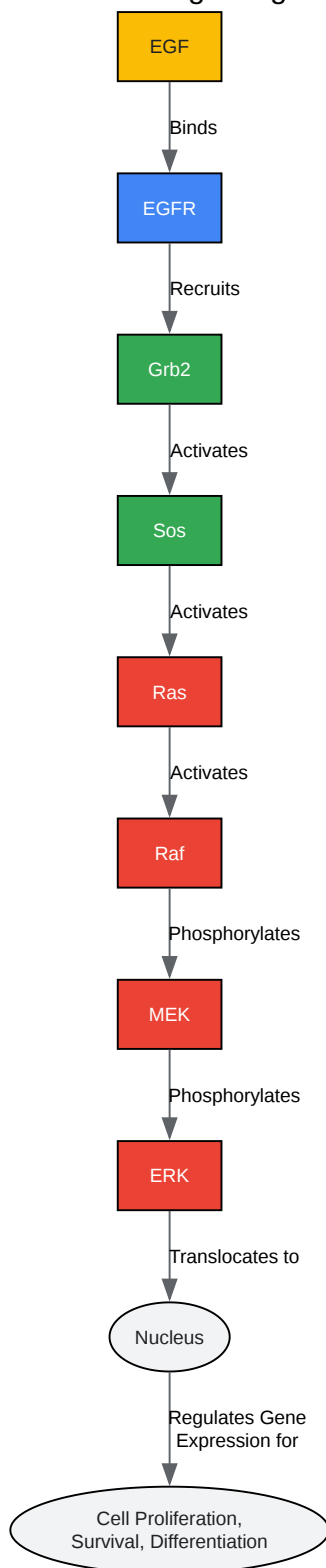
Caption: A flowchart of the protein labeling process.

Experimental Workflow: Immunofluorescence

Immunofluorescence Workflow



Simplified EGFR Signaling Pathway

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